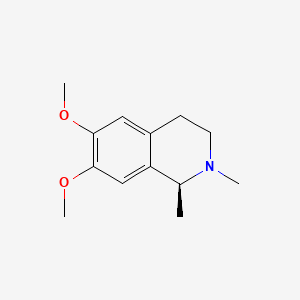

(S)-6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline

Descripción

Tetrahydroisoquinolines as a Significant Class of Isoquinoline Alkaloids

Tetrahydroisoquinoline natural products constitute one of the largest families of alkaloids, exhibiting an extraordinary range of structural diversity and biological activity. These compounds represent a fundamental structural motif that serves as the backbone for thousands of naturally occurring alkaloids, ranging from simple tetrahydroisoquinoline natural products to complex tri-tetrahydroisoquinoline alkaloids such as the ecteinascidins. The tetrahydroisoquinoline scaffold is characterized by the 1,2,3,4-tetrahydroisoquinoline ring system, which forms an essential part of the broader isoquinoline alkaloids family.

The significance of tetrahydroisoquinolines extends beyond their structural complexity to encompass their remarkable pharmacological properties. Isoquinoline alkaloids are an extremely large group of alkaloids mostly occurring in higher plants, with some groups also representing isoquinolinoid marine alkaloids. These compounds demonstrate a wide array of medicinal properties including antiviral, antifungal, anticancer, antioxidant, antispasmodic, and enzyme inhibitory activities. The tetrahydroisoquinoline moiety serves as a privileged substructure of many bioactive natural products and semi-synthetic analogs, with plants manufacturing more than 3,000 tetrahydroisoquinoline alkaloids.

Most simple tetrahydroisoquinoline alkaloids originate from the Cactaceae, Chenopodiaceae, and Fabaceae cacti families. These cactus species contain β-phenylethylamine alkaloids as well as simple tetrahydroisoquinolines that bear a stereogenic center at the C1 carbon with various oxidation patterns on the arene ring. The biosynthesis of these simple tetrahydroisoquinolines is generally achieved through the condensation of the corresponding β-phenylethylamine with a formaldehyde or acetaldehyde equivalent, accessing the tetrahydroisoquinoline motif as a single enantiomer.

The structural classification of tetrahydroisoquinoline alkaloids encompasses numerous subfamilies, including benzyltetrahydroisoquinoline, benzylisoquinoline, bisbenzylisoquinoline, aporphine, tetrahydroprotoberberine, and spirobenzylisoquinoline alkaloids. Each subfamily exhibits distinct structural features and biological activities, contributing to the overall diversity and therapeutic potential of this compound class. The tetrahydroisoquinoline scaffold has garnered significant attention in the scientific community, resulting in the development of novel analogs with potent biological activity.

Historical Context and Discovery of (S)-6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline

This compound, commonly known as carnegine or pectenine, represents a historically significant discovery in the field of natural product chemistry. The compound was first isolated in 1901, marking an early milestone in the systematic investigation of cactus alkaloids. The structural elucidation and synthesis of carnegine were subsequently established in 1929, demonstrating the remarkable progress in analytical and synthetic chemistry during the early twentieth century.

Carnegine is found naturally in several cactus species, most notably Carnegiea gigantea (the saguaro cactus) and Pachycereus pringlei. These desert plants, belonging to the Cactaceae family, represent natural repositories of this and related tetrahydroisoquinoline alkaloids. The compound's discovery was part of broader efforts to understand the chemical constituents of cacti, which were known to possess various physiological effects.

The systematic nomenclature of this compound reflects its complex stereochemistry and substitution pattern. The (S)-configuration indicates the specific stereochemistry at the chiral center, while the 6,7-dimethoxy substitution pattern refers to the methoxy groups positioned on the aromatic ring. The 1,2-dimethyl designation indicates methylation at both the nitrogen atom and the C-1 position of the tetrahydroisoquinoline ring system.

| Property | Details |

|---|---|

| Common Names | Carnegine, Pectenine |

| Alternative Designation | 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline |

| Year of First Isolation | 1901 |

| Year of Structure Determination | 1929 |

| Natural Sources | Carnegiea gigantea, Pachycereus pringlei |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.29 g/mol |

The historical significance of carnegine extends beyond its early discovery to encompass its role in advancing understanding of plant alkaloid biosynthesis and structure-activity relationships. The compound served as a model system for investigating the biosynthetic pathways leading to tetrahydroisoquinoline alkaloids, contributing to the broader understanding of how plants synthesize these complex secondary metabolites.

Importance in Natural Product Chemistry and Medicinal Research

This compound occupies a position of considerable importance in both natural product chemistry and medicinal research, serving as both a subject of scientific investigation and a potential lead compound for pharmaceutical development. The compound demonstrates significant pharmacological activity, including its action as a relatively potent monoamine oxidase inhibitor, specifically targeting monoamine oxidase A with a Ki value of 2 μM for the (R)-enantiomer.

The monoamine oxidase inhibitory activity of carnegine represents a particularly noteworthy aspect of its pharmacological profile. Monoamine oxidase A inhibition has implications for neurotransmitter metabolism, potentially affecting the levels of serotonin, norepinephrine, and dopamine in neural tissues. This selective inhibition pattern, where the compound shows activity against monoamine oxidase A but not monoamine oxidase B, demonstrates the structural specificity inherent in tetrahydroisoquinoline alkaloids.

Research has revealed additional pharmacological properties of carnegine, including its ability to produce strychnine-like convulsions in animal models. This neurological activity, while concerning from a safety perspective, provides valuable insights into the compound's interaction with neural pathways and its potential mechanisms of action. The compound's neurological effects have contributed to understanding structure-activity relationships within the tetrahydroisoquinoline family.

The potential synergistic interactions of carnegine with other alkaloids present in its natural sources have attracted research attention. Studies suggest that carnegine and similar alkaloids might potentiate the effects of mescaline and related compounds such as N-methylmescaline through their monoamine oxidase inhibitory activity. This observation has implications for understanding the complex pharmacological profiles of plant extracts containing multiple alkaloids.

| Research Application | Significance | Key Findings |

|---|---|---|

| Monoamine Oxidase Studies | Neurotransmitter metabolism research | Selective MAO-A inhibition (Ki = 2 μM) |

| Structure-Activity Relationship | Drug design and optimization | Demonstrates importance of methoxy substitution |

| Natural Product Biosynthesis | Understanding plant secondary metabolism | Model compound for tetrahydroisoquinoline biosynthesis |

| Alkaloid Synergism | Plant extract pharmacology | Potential potentiation of other alkaloids |

| Stereochemistry Research | Chiral drug development | (S)-enantiomer specificity studies |

Propiedades

IUPAC Name |

(1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2/h7-9H,5-6H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSIPKSSEVRSPG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=CC(=C(C=C2CCN1C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38221-25-9 | |

| Record name | Carnegine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038221259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARNEGINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZM3RAR846 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Overview

This method leverages a one-pot strategy to construct the THIQ skeleton while introducing methoxy and methyl groups. The process begins with 3,4-dimethoxyphenethylamine as the starting material, which undergoes formylation followed by cyclization.

Key Steps:

-

Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate under reflux to form an intermediate formamide derivative.

-

Oxalyl Chloride Addition : The formamide intermediate is treated with oxalyl chloride in dichloromethane at 10–20°C.

-

Cyclization : Phosphotungstic acid catalyzes ring closure, followed by methanol addition to remove oxalic acid byproducts.

-

Crystallization : The product is isolated via cooling crystallization, yielding 80% of the target compound with >99% purity.

Optimization Data:

| Parameter | Value |

|---|---|

| Formylation Reagent | Ethyl formate |

| Catalyst | Phosphotungstic acid (0.15 g) |

| Temperature Range | 50–55°C (cyclization) |

| Yield | 80% |

| Purity | 99.1% (HPLC) |

Advantages : High yield, minimal purification steps, and industrial scalability.

Limitations : Requires strict temperature control during oxalyl chloride addition.

Petasis Reaction Coupled with Pomeranz–Fritsch–Bobbitt Cyclization

Stereoselective Synthesis

This approach combines the Petasis reaction (for stereochemical control) with Pomeranz–Fritsch–Bobbitt cyclization (for THIQ ring formation).

Sequence:

-

Petasis Reaction : Chiral aminoacetaldehyde acetal derived from (R)-phenylglycinol reacts with 3,4-dimethoxyphenylboronic acid and glyoxylic acid to form a morpholinone intermediate.

-

Cyclization : The intermediate undergoes acid-catalyzed cyclization (20% HCl, 72 hours) to generate the THIQ core.

-

Hydrogenation : Pd/C-mediated hydrogenation removes protecting groups and finalizes the stereochemistry.

Performance Metrics:

| Step | Conditions | Outcome |

|---|---|---|

| Petasis Reaction | RT, 24 hours | 85% diastereoselectivity |

| Cyclization | HCl, darkness, 72 hours | Quantitative conversion |

| Enantiomeric Excess | [α]D = –59.5 (c = 0.39, H2O) | 99:1 er |

Advantages : Excellent enantioselectivity, suitable for pharmaceutical applications.

Limitations : Multi-step protocol with prolonged reaction times.

Alkylation of α-Amino Nitriles for Quaternary Center Formation

Introducing the 1,2-Dimethyl Groups

This method focuses on constructing the 1,2-dimethyl substituents via alkylation of a preformed α-amino nitrile intermediate.

Procedure:

-

Anodic Cyanation : A chiral THIQ-derived hexafluorophosphate salt undergoes electrochemical cyanation to generate α-amino nitriles.

-

Lithiation and Alkylation : Treatment with LDA (lithium diisopropylamide) at –80°C forms a carbanion, which reacts with methyl iodide to install the methyl groups.

-

Reductive Decyanation : NaBH4 in ethanol removes the nitrile group, yielding the final product with 97:3 enantiomeric ratio (er).

Critical Parameters:

| Reagent | Role | Impact on Yield |

|---|---|---|

| LDA | Lithiating agent | 90% conversion |

| Methyl Iodide | Alkylating agent | 85% yield post-decyanation |

| NaBH4 | Reducing agent | 97:3 er achieved |

Advantages : High stereocontrol at quaternary centers.

Limitations : Sensitive to moisture and requires cryogenic conditions.

Comparative Analysis of Methods

Industrial vs. Laboratory Suitability

| Method | Yield | Purity | Scalability | Stereoselectivity |

|---|---|---|---|---|

| One-Pot Cyclization | 80% | >99% | High | Moderate |

| Petasis/Cyclization | 75% | 99% | Moderate | High |

| α-Amino Nitrile Alkylation | 85% | 97% | Low | Very High |

Key Findings :

Análisis De Reacciones Químicas

Functionalization Reactions

The compound undergoes regioselective modifications at its methoxy groups, methyl substituents, and aromatic core.

Hydrogenation and Oxidation

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C, 25°C, 24h) reduces the tetrahydroisoquinoline core to a decahydro derivative, preserving stereochemistry.

-

Oxidation : Treatment with KMnO₄ in acetone/water oxidizes the benzylic position to a ketone ().

Alkylation and Acylation

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃, DMF, 60°C) to form quaternary ammonium salts.

-

Acylation : Acetic anhydride in pyridine acetylates the secondary amine, yielding N-acetyl derivatives.

Table 2: Functionalization Data

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 24h | Decahydroisoquinoline | 82% |

| Oxidation | KMnO₄ (0.1 M), acetone/H₂O, 12h | 6,7-Dimethoxy-1,2-dimethylisoquinoline-5-one | 58% |

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | N-Methylated derivative | 73% |

Degradation and Stability

The compound degrades under harsh acidic or oxidative conditions:

-

Acidic Hydrolysis (6 M HCl, reflux): Cleaves methoxy groups to yield catechol derivatives.

-

Photodegradation (UV light, 254 nm): Forms radical intermediates that dimerize or oxidize.

Mechanistic and Stereochemical Considerations

Aplicaciones Científicas De Investigación

Antiproliferative Effects

Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit antiproliferative activity against various cancer cell lines. A study synthesized a library of such compounds and tested them against human cancer cells including HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). The results showed promising activity, suggesting that (S)-6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline could be developed further for cancer therapies .

Neurological Disorders

The compound has been explored for its potential use in treating neurological conditions. Its structural similarities to known neuroprotective agents indicate that it may interact with neurotransmitter systems involved in mood regulation and cognitive function. Specifically, it has been noted for potential applications in treating disorders such as depression and anxiety due to its ability to modulate serotonin receptors .

Orexin Receptor Antagonism

Recent patents have highlighted the role of tetrahydroisoquinoline derivatives as non-peptide antagonists of orexin receptors. This mechanism is particularly relevant for conditions such as obesity and sleep disorders. By inhibiting orexin receptors, these compounds could help regulate appetite and improve sleep quality .

Case Study 1: Anticancer Activity

A comprehensive study evaluated the anticancer properties of various tetrahydroisoquinoline derivatives including this compound. The study demonstrated significant cytotoxic effects on multiple cancer cell lines with IC50 values indicating potent activity at low concentrations. This positions the compound as a candidate for further development into a therapeutic agent against malignancies.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 10 |

| HT-29 | 15 |

| A2780 | 12 |

Case Study 2: Neuroprotective Effects

In another investigation focused on neuroprotection, this compound was tested in models of oxidative stress-induced neuronal damage. The compound exhibited a protective effect against cell death and reduced levels of reactive oxygen species (ROS), suggesting its potential application in neurodegenerative diseases.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound Treatment | 85 |

Mecanismo De Acción

The mechanism of action of (S)-6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific context of its application, such as its use in medicinal chemistry or biological research.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The pharmacological and biochemical profiles of (S)-6,7-dimethoxy-1,2-dimethyl-THIQ can be contextualized by comparing it to analogs with modifications in substituents, stereochemistry, or core structure. Key comparisons include:

1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ Hydrochloride

- Structural Differences: A dimethylaminophenyl group replaces the 1,2-dimethyl substituents.

- Pharmacological Activity: Demonstrates potent analgesic and anti-inflammatory effects, surpassing diclofenac sodium in efficacy (3.3× greater anti-inflammatory activity at 0.5 mg/kg) .

- Applications: Proposed as a non-narcotic analgesic candidate .

6,7-Dimethoxy-THIQ Derivatives with Sigma-2 Receptor (σ2R) Affinity

- Structural Modifications : Derivatives often include benzamide or indole moieties linked via alkyl chains to the THIQ core.

- Pharmacological Activity :

- High σ2R selectivity (σ1Ki/σ2Ki = 1573) with minimal dopamine receptor binding .

- Compounds like RM273 (with a fluorinated pyrrolopyridine subunit) show promise in brain tumor imaging via positron emission tomography .

- Alkyl chain length (C2–C4) and methoxy group retention at position 3 are critical for maintaining σ2R affinity .

- Therapeutic Potential: Overcome multidrug resistance in cancer by modulating ABCB1 and ABCG2 transporters .

Endogenous 1,2-Dimethyl-6,7-dihydroxy-THIQ

- Structural Differences : Hydroxy groups replace methoxy substituents at positions 6 and 5.

- Implications : Methoxy-to-hydroxy substitution alters bioavailability and receptor interactions, likely influencing neuroactivity.

N-Alkyl-6,7-dimethoxy-THIQ Antifungal Agents

- Structural Modifications : Introduction of C11 alkyl chains.

- Activity : Comparable to clotrimazole in inhibiting ergosterol biosynthesis enzymes (e.g., D14-reductase), with potency dependent on alkyl chain length and heterocyclic scaffold .

1-Aryl-THIQ Derivatives with Local Anesthetic Properties

- Structural Variations : Aryl substituents (e.g., bromo, chloro, methylenedioxy) at position 1.

- Structure–Activity Relationship :

Comparative Data Tables

Table 1: Pharmacological Profiles of Key THIQ Derivatives

Table 2: Impact of Substituents on σ2R Affinity

Key Research Findings

- Stereochemical Influence : The (S)-enantiomer of 6,7-dimethoxy-THIQ derivatives exhibits distinct biocatalytic interactions, as shown in studies with coclaurine N-methyltransferase (CNMT) .

- Therapeutic Breadth : Structural tweaks enable applications ranging from analgesia (anti-inflammatory) to oncology (σ2R ligands) and neurology (AMPA antagonists).

- Toxicity Considerations : Acute toxicity in 1-aryl-THIQ derivatives correlates with aryl substituent electronegativity, guiding safer drug design .

Actividad Biológica

(S)-6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and implications for therapeutic applications.

1. Synthesis

The synthesis of this compound has been explored using various methodologies. A notable approach involves the Petasis reaction combined with cyclization techniques to yield the desired tetrahydroisoquinoline structure. The use of chiral intermediates has been pivotal in achieving enantioselectivity in the synthesis .

2.1 Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. A study showed that derivatives of this compound can significantly enhance the efficacy of chemotherapeutic agents like doxorubicin by modulating P-glycoprotein (P-gp) activity. The modulation of P-gp is crucial as it is often overexpressed in multidrug-resistant cancer cells .

2.2 P-glycoprotein Modulation

The compound has been identified as a potent modulator of P-glycoprotein, which plays a critical role in drug transport and resistance mechanisms in cancer therapy. In vitro studies have demonstrated that certain derivatives possess IC50 values ranging from 3.1 to 25.2 µM against sphingosine kinases SphK1 and SphK2, further implicating their role in regulating P-gp expression and activity .

3. Structure-Activity Relationships (SAR)

The presence of methoxy groups at the 6 and 7 positions is crucial for enhancing biological activity. Modifications to the tetrahydroisoquinoline scaffold can lead to variations in selectivity and potency against various transporter proteins involved in drug resistance:

| Compound | Methoxy Substituents | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | 0 | >650 | Inactive |

| Compound B | 1 | 25.2 | Moderate |

| Compound C | 2 | 3.1 | High |

This table illustrates how increasing the number of methoxy groups correlates with improved activity against P-gp inhibitors .

Case Study: Combination Therapy

In a recent study involving cancer cell lines resistant to doxorubicin treatment, the administration of this compound derivatives resulted in a significant decrease in cell viability when combined with doxorubicin. This suggests that these compounds can sensitize resistant cancer cells to conventional therapies .

5. Conclusion

This compound represents a promising candidate for further development as an anticancer agent due to its ability to modulate drug resistance mechanisms effectively. Future research should focus on optimizing its pharmacological profile and exploring its potential in combination therapies for enhanced therapeutic outcomes.

Q & A

Q. What synthetic methodologies are employed to enantioselectively produce (S)-6,7-dimethoxy-1,2-dimethyl-THIQ?

Enantioselective synthesis of (S)-6,7-dimethoxy-THIQ derivatives often employs enzymatic resolution or catalytic asymmetric strategies. For example, lipase CAL-B (from Candida antarctica) has been used to resolve racemic amines via acylation, yielding (S)-enantiomers with >98% enantiomeric excess (e.g., using phenyl acetate as an acyl donor in MTBE at 40°C) . Additionally, catalytic enantioselective alkynylation of precursors like 6,7-dimethoxy-3,4-dihydroisoquinoline enables chiral center formation in multi-step syntheses of natural alkaloid analogs .

Q. How are structural modifications of the THIQ core evaluated for receptor binding selectivity?

Radioligand displacement assays are standard for assessing receptor affinity. For sigma-2 receptor selectivity, competitive binding studies using [³H]-DTG (ditolylguanidine) in rat liver membranes, with sigma-1 receptors masked by (+)-pentazocine, quantify Ki values. Bulky substituents (e.g., arylalkyl chains) on the THIQ scaffold enhance sigma-2 selectivity (>100-fold over sigma-1), as demonstrated in benzamide-free analogs .

Q. What in vitro assays are used to evaluate anticonvulsant activity of THIQ derivatives?

Primary screening involves AMPA receptor (AMPAR) antagonism assays using electrophysiological recordings in hippocampal neurons or recombinant GluA2-expressing cells. Derivatives like 2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-THIQ are tested for inhibition of glutamate-induced currents, with EC50 values compared to reference antagonists (e.g., perampanel) . Follow-up studies include maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents for in vivo validation .

Q. How is the stereochemical purity of synthesized THIQ derivatives confirmed?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers, while NOESY NMR and X-ray crystallography determine absolute configurations. For example, diastereomeric ratios in intermediates are quantified via ¹H NMR splitting patterns or HPLC retention times .

Advanced Research Questions

Q. How do structural modifications of 6,7-dimethoxy-THIQ derivatives influence sigma-2 receptor-mediated anticancer activity?

Hybrid analogs combining THIQ with indole moieties (linked via alkyl chains) exhibit nanomolar sigma-2 affinity (Ki ≤ 6 nM) and inhibit proliferation in multidrug-resistant tumors (e.g., Huh-7 liver cancer cells). Mechanism studies involve apoptosis assays (Annexin V/PI staining), caspase-3 activation, and ROS generation measurements. Synergy with chemotherapeutics (e.g., doxorubicin) is assessed via Chou-Talalay combination indices .

Q. What experimental approaches resolve contradictions in THIQ derivative neurotoxicity vs. neuroprotection?

Contradictory effects (e.g., parkinsonism induction vs. neuroprotection) are dissected using uptake assays (³H-dopamine transport in striatal synaptosomes) and in vivo models. For example, 3′,4′-DHBnTIQ (a THIQ analog) induces Parkinsonism in mice via dopamine transporter (DAT)-mediated neuronal accumulation, while structural analogs lacking catechol groups show no toxicity .

Q. How are computational methods integrated into THIQ-based ligand discovery?

Virtual screening of 3D databases using pharmacophore models (e.g., piperidine-based sigma-2 motifs) identifies lead compounds. Molecular dynamics simulations (e.g., GROMACS) validate binding to TMEM97 (sigma-2 receptor), focusing on Asp29/Asp56 interactions. Hits are prioritized via docking scores (AutoDock Vina) and synthetic feasibility .

Q. What strategies address diastereoselectivity challenges in polycyclic THIQ-lactam synthesis?

Domino ring-closure reactions of γ/δ-oxo acids with 1-(aminomethyl)-THIQ derivatives yield tetracyclic lactams. Diastereoselectivity (>20:1) is achieved via steric control from substituents (e.g., methyl groups at C2/C4), confirmed by NOE correlations and single-crystal XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.